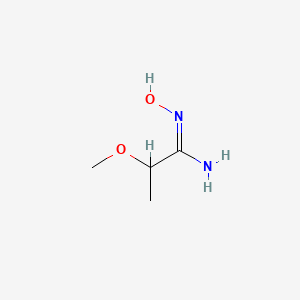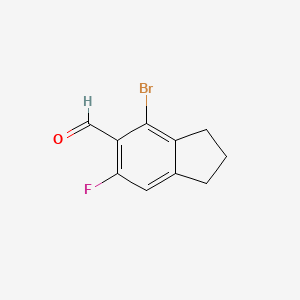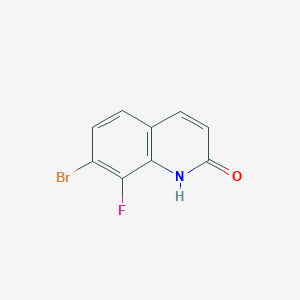
5-(Benzyloxy)-6-fluoronicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-6-fluoronicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes It features a benzyl ether group at the 5-position and a fluorine atom at the 6-position of the nicotinaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-fluoronicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Nicotinaldehyde Core: The synthesis begins with the preparation of the nicotinaldehyde core, which can be achieved through various methods such as the Vilsmeier-Haack reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6-position using electrophilic fluorination reagents like Selectfluor.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the nicotinaldehyde core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Benzyloxy)-6-fluoronicotinic acid.
Reduction: 5-(Benzyloxy)-6-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Benzyloxy)-6-fluoronicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 5-(Benzyloxy)-6-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and fluorine substituents can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-fluorobenzaldehyde
- 5-(Benzyloxy)-2-hydroxybenzaldehyde
Uniqueness
5-(Benzyloxy)-6-fluoronicotinaldehyde is unique due to the specific positioning of the benzyloxy and fluorine groups on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC名 |
6-fluoro-5-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c14-13-12(6-11(8-16)7-15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
ZQQMVKWPIXOHGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)





![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)


![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)


